3-Formyl-6-nitrochromone
CAS No.: 42059-80-3
Cat. No.: VC21304175
Molecular Formula: C10H5NO5
Molecular Weight: 219.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42059-80-3 |
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Molecular Formula | C10H5NO5 |
Molecular Weight | 219.15 g/mol |
IUPAC Name | 6-nitro-4-oxochromene-3-carbaldehyde |
Standard InChI | InChI=1S/C10H5NO5/c12-4-6-5-16-9-2-1-7(11(14)15)3-8(9)10(6)13/h1-5H |
Standard InChI Key | JBDRQGWTNRIJRV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CO2)C=O |
Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CO2)C=O |
Introduction
Chemical Structure and Basic Properties
3-Formyl-6-nitrochromone (6-Nitro-4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a benzopyran derivative characterized by a bicyclic heterocyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring . The compound features two key functional groups: a formyl group at the C-3 position and a nitro group at the C-6 position, which significantly influence its biological activity profile.
The basic chemical and physical properties of 3-Formyl-6-nitrochromone are summarized in the following table:
Property | Value |
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CAS Registry Number | 42059-80-3 |
Molecular Formula | C₁₀H₅NO₅ |
Molecular Weight | 219.15 g/mol |
MDL Number | MFCD00192184 |
Structural Classification | Chromone derivative, Benzopyran |
Functional Groups | Formyl group (C-3), Nitro group (C-6) |
The compound possesses an α,β-unsaturated reactive aldehyde group that can function as a Michael acceptor, contributing significantly to its biochemical interactions and potential applications in medicinal chemistry .
Nomenclature and Alternative Designations
The chemical compound is known by several synonyms in scientific literature, which reflect both its structural characteristics and functional groups. These alternative designations are important for comprehensive literature searches and proper identification:
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3-Formyl-6-nitrochromone (primary name)
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6-Nitro-4-oxo-4H-chromene-3-carbaldehyde
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6-Nitro-4-oxo-4H-1-benzopyran-3-carboxaldehyde
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6-Nitrochromone-3-carbaldehyde
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6-Nitro-4-oxochromene-3-carbaldehyde
In research literature, particularly in structure-activity relationship studies, the compound has also been denoted as FC5 within series of related chromone derivatives .
Biological Activities and Pharmacological Properties
Urease Inhibitory Activity
One of the most significant biological properties of 3-Formyl-6-nitrochromone is its documented inhibitory activity against urease enzymes . Urease inhibitors have potential applications in treating Helicobacter pylori infections, which are associated with gastric ulcers and stomach cancer. The compound's ability to inhibit urease activity makes it a molecule of interest for potential therapeutic development in this area.
Cytotoxic Properties
Research has examined the cytotoxic potential of 3-Formyl-6-nitrochromone against various cell lines. Comparative studies with other 3-formylchromone derivatives have established its cytotoxicity profile against both human tumor cell lines and normal cells .
The table below summarizes the cytotoxic activity data (CC50 values in μM) for 3-Formyl-6-nitrochromone (FC5) against various cell lines:
Cell Type | Description | CC50 Value (μM) |
---|---|---|
HSC-2 | Human oral squamous cell carcinoma | 84 |
HSC-3 | Human oral squamous cell carcinoma | 262 |
HSG | Human salivary gland tumor | 546 |
HL-60 | Human promyelocytic leukemia | 78 |
HGF | Human gingival fibroblast (normal) | 750 |
HPC | Human pulp cell (normal) | 521 |
HPLF | Human periodontal ligament fibroblast (normal) | 679 |
A key observation from this data is that 3-Formyl-6-nitrochromone demonstrates a selectivity index (SI) of approximately 2.7, indicating preferential toxicity toward tumor cells compared to normal cells . This tumor-specific cytotoxicity makes it a compound of interest for potential anticancer research.
Structure-Activity Relationship Insights
Comparative analysis with other 3-formylchromone derivatives has provided valuable insights into the structure-activity relationships that govern biological activity:
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The presence of the formyl group at the C-3 position appears critical for cytotoxic activity, serving as an electrophilic center that can react as a Michael acceptor .
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The nitro group at the C-6 position differentiates 3-Formyl-6-nitrochromone from other derivatives and appears to modify both its cytotoxic profile and urease inhibitory properties .
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Among various 6-substituted 3-formylchromones studied, the 6-nitro substitution pattern (as in 3-Formyl-6-nitrochromone) demonstrates distinct activity profiles compared to halogenated derivatives .
Synthesis and Chemical Reactivity
The reactive aldehyde group at the C-3 position makes 3-Formyl-6-nitrochromone a valuable synthetic intermediate in medicinal chemistry. This α,β-unsaturated system can participate in various reactions, including:
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Nucleophilic addition reactions
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Condensation reactions with amines to form imines
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Michael addition reactions
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Cycloaddition reactions
These reactive properties have made 3-Formyl-6-nitrochromone a suitable reagent for:
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Synthesis of uridine-based libraries
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Development of compounds for investigating multidrug resistance reversal in human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene
Comparative Analysis With Related Compounds
3-Formyl-6-nitrochromone belongs to the broader chromone family, specifically the 3-formylchromone subclass. The chromone scaffold (4H-1-benzopyran-4-ones) has attracted significant attention due to the diverse biological activities exhibited by its derivatives .
When compared to other 3-formylchromone derivatives with different C-6 substituents:
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6-Halogenated derivatives (particularly 6-fluoro, 6-chloro, and 6-bromo-3-formylchromones) generally demonstrate higher cytotoxicity against tumor cell lines than 3-Formyl-6-nitrochromone .
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Derivatives with halogen substituents at both C-6 and C-8 positions show enhanced urease inhibitory activity, with 6,8-dibromo-3-formylchromone exhibiting potent inhibitory effects .
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Specifically, 6-bromo-3-formylchromone (6B3FC) and 6-chloro-3-formylchromone (6C3FC) have demonstrated significant antibacterial and antibiofilm activities against Vibrio parahaemolyticus and Vibrio harveyi, with minimum inhibitory concentrations (MICs) of 20 μg/mL .
These comparative insights help position 3-Formyl-6-nitrochromone within the spectrum of chromone derivatives and highlight potential directions for structural modifications to enhance specific biological activities.
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